molecular formula C9H7ClO3 B1364872 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde CAS No. 63944-31-0

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Cat. No.: B1364872
CAS No.: 63944-31-0
M. Wt: 198.6 g/mol
InChI Key: PEASTDAKRGECGR-UHFFFAOYSA-N
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Description

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEASTDAKRGECGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=O)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398320
Record name 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63944-31-0
Record name 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and extensive data from analogous structures to present a detailed elucidation of its molecular architecture, physicochemical properties, and spectroscopic signature. A plausible, multi-step synthetic route is proposed, complete with a detailed experimental protocol and mechanistic insights. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aromatic aldehyde and the chlorinated benzodioxine ring—and discusses its potential as a versatile synthetic intermediate in drug discovery programs. This document is structured to serve as a foundational reference for researchers investigating this and related benzodioxine scaffolds.

Introduction

The 1,3-benzodioxine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to act as a bioisosteric replacement for other aromatic systems have made it a valuable component in the design of novel therapeutic agents.[2][3] The introduction of specific substituents onto this core structure allows for the fine-tuning of electronic and steric properties, thereby modulating pharmacological activity.[4]

This guide focuses on a specific derivative, This compound . The molecule incorporates three key features: the 4H-1,3-benzodioxine core, a chlorine atom at the 6-position, and a carbaldehyde (aldehyde) group at the 8-position. The chlorine atom, an electron-withdrawing group, is expected to significantly influence the electron density of the aromatic ring, affecting both its reactivity and potential interactions with biological targets. The aldehyde group is a versatile functional handle, enabling a wide array of subsequent chemical transformations, making this molecule a potentially valuable intermediate for building more complex molecular architectures.[5]

The objective of this whitepaper is to provide a detailed, predictive, and scientifically grounded overview of this compound. By synthesizing data from closely related structures and applying first-principle chemical reasoning, we will construct a comprehensive profile covering its structural characterization, a robust synthetic strategy, and its potential utility in the field of drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₇ClO₃

  • Molecular Weight: 200.60 g/mol

  • CAS Number: Not assigned (based on available data).

Structural Elucidation

The molecule consists of a benzene ring fused to a six-membered 1,3-dioxine ring. The dioxine ring adopts a non-planar conformation, likely a half-chair, to minimize steric strain. The chlorine atom is substituted at position 6, and the aldehyde group is at position 8.

2D Structure of this compound

Figure 1. 2D Chemical Structure.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar substituted benzaldehydes and benzodioxines.[6][7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): (500 MHz, CDCl₃)

    • δ ~10.2 ppm (s, 1H): Aldehydic proton (-CHO). The significant downfield shift is characteristic of protons attached to a carbonyl carbon.[9]

    • δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C7. It is ortho to the electron-withdrawing aldehyde group and meta to the chlorine, appearing as a doublet due to coupling with the C5 proton.

    • δ ~7.6 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C5. It is ortho to the chlorine atom and meta to the aldehyde, appearing as a doublet due to coupling with the C7 proton.

    • δ ~5.3 ppm (s, 2H): Methylene protons of the dioxine ring at C2 (-O-CH₂-O-). These protons are typically observed as a sharp singlet.

    • δ ~4.9 ppm (s, 2H): Methylene protons of the dioxine ring at C4 (-Ar-CH₂-O-).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (125 MHz, CDCl₃)

    • δ ~189 ppm: Carbonyl carbon of the aldehyde group.

    • δ ~148-152 ppm: Aromatic quaternary carbons C4a and C8a, bonded to oxygen.

    • δ ~130-135 ppm: Aromatic carbons C6 (bonded to Cl) and C8 (bonded to CHO).

    • δ ~120-128 ppm: Aromatic CH carbons (C5, C7).

    • δ ~93 ppm: Methylene carbon of the dioxine ring at C2 (-O-CH₂-O-).

    • δ ~65 ppm: Methylene carbon of the dioxine ring at C4 (-Ar-CH₂-O-).

  • Infrared (IR) Spectroscopy:

    • ~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi resonance doublet).[6]

    • ~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[7]

    • ~1600, ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the dioxine ether linkage.

    • ~1050 cm⁻¹: Symmetric C-O-C stretch.

    • ~800-900 cm⁻¹: C-H out-of-plane bending for the substituted aromatic ring.

    • ~750 cm⁻¹: C-Cl stretch.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 200, with a characteristic M+2 peak at m/z = 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

    • Major Fragments: Loss of H• (m/z = 199), loss of CHO• (m/z = 171), and fragments corresponding to the cleavage of the dioxine ring.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Melting Point 110 - 125 °CCrystalline solid due to planar aromatic system and polar groups.
Boiling Point > 350 °CHigh boiling point expected due to high molecular weight and polarity.
Solubility Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in water.The polar aldehyde and ether groups confer some polarity, but the chlorinated aromatic core dominates.
LogP ~2.5Calculated based on contributions from the benzodioxine core, chloro, and aldehyde groups.

Synthesis and Mechanistic Insights

As this compound is not commercially available, a robust synthetic pathway is essential. The proposed synthesis begins with a commercially available starting material, 4-chlorophenol, and proceeds through the formation of the benzodioxine ring followed by regioselective formylation.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-CHO bond, suggesting a formylation reaction on a 6-chloro-4H-1,3-benzodioxine precursor. This precursor can be derived from 4-chlorosaligenin (4-chloro-2-(hydroxymethyl)phenol), which in turn comes from 4-chlorophenol.

G Target This compound Precursor1 6-chloro-4H-1,3-benzodioxine Target->Precursor1 Formylation (Vilsmeier-Haack) Precursor2 4-chloro-2-(hydroxymethyl)phenol (4-chlorosaligenin) Precursor1->Precursor2 Cyclization (with Formaldehyde) StartingMaterial 4-chlorophenol Precursor2->StartingMaterial Hydroxymethylation

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

Step 1: Synthesis of 4-chloro-2-(hydroxymethyl)phenol

  • To a stirred solution of 4-chlorophenol (1 eq.) in aqueous sodium hydroxide (20%), add aqueous formaldehyde (37%, 1.5 eq.) dropwise at 10-15 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Acidify the mixture carefully with cold, dilute HCl to pH ~5-6, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-2-(hydroxymethyl)phenol.

    • Causality: This is a base-catalyzed hydroxymethylation. The phenoxide is the active nucleophile, and the ortho-position is activated for electrophilic attack by the hydroxyl group.

Step 2: Synthesis of 6-chloro-4H-1,3-benzodioxine

  • Suspend 4-chloro-2-(hydroxymethyl)phenol (1 eq.) and paraformaldehyde (1.2 eq.) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.[1]

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 6-chloro-4H-1,3-benzodioxine.

    • Causality: This is an acid-catalyzed acetal formation. p-TSA protonates the formaldehyde, which is then attacked by the phenolic hydroxyl group, followed by intramolecular cyclization with the benzylic alcohol to form the stable six-membered dioxine ring.

Step 3: Formylation to this compound (Vilsmeier-Haack Reaction)

  • In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0 °C.

  • Add anhydrous N,N-dimethylformamide (DMF, 3 eq.) dropwise with stirring, keeping the temperature below 10 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[10]

  • Add a solution of 6-chloro-4H-1,3-benzodioxine (1 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-8 hours. Monitor by TLC.

  • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize with a cold aqueous solution of sodium hydroxide until the mixture is basic (pH ~9-10).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[11] The electron-donating ether oxygens of the benzodioxine ring activate the aromatic system. Formylation is directed to the C8 position, which is ortho to the strongly activating -O-CH₂-Ar group and para to the other ether oxygen, overcoming the deactivating effect of the chlorine at C6.

Synthetic Workflow Visualization

G Start 4-chlorophenol Step1 Step 1: Hydroxymethylation Reagents: Formaldehyde, NaOH Product: 4-chloro-2-(hydroxymethyl)phenol Start->Step1 Step2 Step 2: Cyclization Reagents: Paraformaldehyde, p-TSA Product: 6-chloro-4H-1,3-benzodioxine Step1->Step2 Step3 Step 3: Vilsmeier-Haack Formylation Reagents: POCl₃, DMF Product: this compound Step2->Step3 Final Final Product Step3->Final

Caption: Proposed synthetic workflow for the target molecule.

Reactivity and Potential Applications

Chemical Reactivity Analysis

The reactivity of this compound is dominated by its aldehyde functional group. Aromatic aldehydes are versatile intermediates capable of undergoing a wide range of transformations.[12][13]

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols or alkenes, respectively.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) will yield the corresponding secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: It can participate in condensation reactions like the Perkin condensation to form α,β-unsaturated acids.[14]

The chlorinated aromatic ring is generally deactivated towards further electrophilic substitution but may undergo nucleophilic aromatic substitution under harsh conditions.

Role as a Synthetic Intermediate in Drug Discovery

This molecule is an excellent scaffold for generating compound libraries for high-throughput screening. The aldehyde serves as a key functional handle to introduce diversity. For example, by employing reductive amination with a library of diverse amines, a large set of novel N-substituted derivatives can be rapidly synthesized. These derivatives can then be screened for various biological activities.

The benzodioxine core itself is associated with a range of pharmacological effects, including anticancer, antibacterial, and α-adrenergic receptor antagonism.[4][15] Therefore, derivatives of this scaffold are promising candidates for new drug discovery programs.

Reactivity Pathway Visualization

G Core This compound Acid Carboxylic Acid Derivative Core->Acid Oxidation (e.g., KMnO₄) Alcohol Primary Alcohol Derivative Core->Alcohol Reduction (e.g., NaBH₄) Amine Substituted Amine Derivative Core->Amine Reductive Amination (e.g., R₂NH, NaBH₃CN) Alkene Alkene Derivative Core->Alkene Wittig Reaction (e.g., Ph₃P=CHR)

Caption: Key chemical transformations of the aldehyde group.

Quality Control and Validation

A self-validating system for any synthesized batch of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm both purity and identity.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A sample should exhibit a single major peak, with purity typically reported as >95% area under the curve.

    • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity for a crystalline solid.

  • Structural Confirmation:

    • The identity of the synthesized compound must be unequivocally confirmed by comparing the experimental spectroscopic data with the predicted values.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical environment of each proton and carbon, confirming the connectivity and substitution pattern.

    • Mass Spectrometry: Confirms the molecular weight and the presence of chlorine through the characteristic isotopic pattern.

    • IR Spectroscopy: Confirms the presence of key functional groups (aldehyde, ether, C-Cl).

A combination of these techniques provides a robust and self-validating confirmation of the molecular structure and purity of this compound.

Conclusion

This compound represents a promising yet underexplored chemical entity. This guide has provided a comprehensive, albeit predictive, framework for its molecular structure, properties, and synthesis. By leveraging data from analogous compounds, we have detailed its likely spectroscopic signatures, which are crucial for its identification and characterization. The proposed multi-step synthesis is based on reliable and well-established organic reactions, offering a clear path to obtaining this molecule for further research. The versatile reactivity of its aldehyde group positions this compound as a valuable intermediate for the synthesis of novel, biologically active molecules, particularly in the context of drug discovery. It is our hope that this technical guide will serve as a catalyst for future experimental investigation into this and related benzodioxine derivatives.

References

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde. In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. NMR spectroscopy stands as the cornerstone of this process. This document is structured to guide researchers, chemists, and drug development professionals through the theoretical underpinnings, predicted spectral features, and a robust experimental protocol for this specific molecule. By deconstructing the molecular architecture and the electronic influence of its constituent functional groups, we will establish a validated framework for spectral assignment. This guide emphasizes the causality behind spectral phenomena, ensuring that the presented protocols and interpretations are not merely procedural but are grounded in fundamental principles of magnetic resonance.

Foundational Analysis: Molecular Structure and Electronic Environment

The predictive power of NMR spectroscopy is rooted in a fundamental understanding of how a molecule's structure dictates the magnetic environment of each proton. The target molecule, this compound, possesses a unique combination of substituents on a benzodioxine core, each exerting a distinct electronic influence.

  • Aldehyde Group (-CHO): The carbonyl moiety is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atom. This effect, transmitted through both inductive and resonance mechanisms, strongly deshields adjacent protons. Consequently, the aldehyde proton itself is expected to resonate at a very high chemical shift (downfield), and it will also deshield the ortho aromatic proton (H-7).[1][2]

  • Chlorine Atom (-Cl): Chlorine exerts a dual electronic effect. Its high electronegativity results in a strong inductive electron withdrawal, which deshields nearby protons. However, its lone pairs can participate in resonance, donating electron density to the aromatic ring. For halogens, the inductive effect typically dominates, leading to a net deshielding effect on adjacent protons, particularly at the ortho position (H-5 and H-7).[3]

  • 1,3-Dioxine Ring: The two ether oxygen atoms within the dioxine ring are potent electron-donating groups via resonance. This effect increases the electron density on the aromatic ring, causing a shielding effect (an upfield shift) on the aromatic protons.[4] This stands in opposition to the deshielding effects of the chloro and aldehyde groups. The methylene protons within this ring system (H-2 and H-4) are in distinct chemical environments and will produce separate signals.

These competing electronic factors create a nuanced ¹H NMR spectrum that requires careful analysis. The following diagram illustrates the unique proton environments, which will form the basis of our spectral prediction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Validation weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve insert Insert Sample dissolve->insert shim Tune & Shim Magnet insert->shim acquire Acquire FID (16-64 Scans) shim->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct reference Reference to TMS (0 ppm) correct->reference analyze Integrate & Analyze (Shifts, Multiplicity, J) reference->analyze final final analyze->final Final Validated Spectrum

Caption: Experimental workflow for acquiring and validating the ¹H NMR spectrum.

Conclusion

This guide provides a robust framework for the prediction, acquisition, and interpretation of the ¹H NMR spectrum of this compound. The key identifying features are a downfield aldehyde singlet above 9.8 ppm, two meta-coupled aromatic doublets between 7.3 and 7.8 ppm, and two distinct methylene singlets between 4.8 and 6.0 ppm. By following the detailed experimental protocol and using the predictive analysis as a benchmark, researchers can confidently perform structural elucidation. This systematic approach, grounded in the principles of chemical structure and magnetic resonance, ensures scientific integrity and provides a reliable method for characterizing this and structurally related compounds in a research and development setting.

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  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

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  • ARKIVOC. (2015, July 20). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. [Link]

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13C NMR data for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral interpretation, predicted chemical shifts, a robust experimental protocol for data acquisition, and a workflow for data analysis. The insights provided herein are grounded in established spectroscopic principles and comparative data from related molecular structures.

Introduction: The Significance of Structural Elucidation

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its chloro, benzodioxine, and carbaldehyde functionalities dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical first step in its scientific exploration. Among the arsenal of analytical techniques available for this purpose, ¹³C NMR spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific resonance in the ¹³C NMR spectrum, making it an invaluable tool for structural verification.

This guide will provide a detailed prediction of the ¹³C NMR spectrum of this compound and a standardized protocol for its experimental acquisition, thereby establishing a benchmark for its characterization.

Theoretical Framework for ¹³C NMR Spectral Interpretation

The interpretation of the ¹³C NMR spectrum of this compound relies on fundamental principles of chemical shift theory and the predictable effects of its various substituents on the electron density around each carbon atom.

  • Chemical Shift Principles: The position of a signal (chemical shift, δ) in a ¹³C NMR spectrum is primarily influenced by the local electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen and chlorine, withdraw electron density, "deshielding" the adjacent carbon nuclei and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and shifting their signals to a lower chemical shift (upfield).

  • Substituent Effects on Aromatic Systems: In substituted benzene rings, the chemical shifts of the aromatic carbons are influenced by both inductive and resonance effects of the substituents. The aldehyde group (-CHO) is an electron-withdrawing group, which deshields the ipso-carbon (the carbon to which it is attached) and the ortho and para carbons. The chlorine atom also has an inductive withdrawing effect but can donate electron density through resonance. The dioxine ring's oxygen atoms are electron-donating through resonance, which will influence the chemical shifts of the attached aromatic carbons.

  • Predictive Models: The chemical shifts in polysubstituted aromatic rings can often be predicted with reasonable accuracy by using additive models based on substituent chemical shift (SCS) increments derived from simpler monosubstituted benzenes.[1]

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound, with its numbering scheme, is shown below. Due to the lack of symmetry in the molecule, it is expected to exhibit nine distinct signals in its proton-decoupled ¹³C NMR spectrum.[2]

Caption: Molecular structure and numbering of this compound.

Based on established chemical shift ranges and data from analogous compounds, the predicted ¹³C NMR chemical shifts are summarized in the table below.[3][4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (aldehyde)188 - 192The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region.[4]
C-8a150 - 155Aromatic carbon attached to the dioxine oxygen (C-O), deshielded.
C-4a145 - 150Aromatic carbon attached to the dioxine oxygen (C-O), deshielded.
C-6130 - 135Aromatic carbon attached to chlorine (C-Cl), deshielded by the inductive effect of chlorine.
C-8128 - 133Aromatic carbon attached to the aldehyde group (ipso-carbon), deshielded.
C-5115 - 120Aromatic carbon ortho to the C-O bond and meta to the chlorine.
C-7110 - 115Aromatic carbon ortho to the C-Cl bond and meta to the C-O bond.
O-CH₂-O (C-2)90 - 95Methylene carbon of the dioxine ring, significantly deshielded by two adjacent oxygen atoms.
Ar-CH₂-O (C-4)65 - 70Methylene carbon of the dioxine ring, deshielded by one oxygen atom.

Recommended Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for NMR spectroscopy of organic compounds.[6]

4.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Use a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for more polar compounds.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent signal as a secondary reference.

4.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Frequency: 100 or 125 MHz (corresponding to a 400 or 500 MHz proton frequency).

  • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

  • Acquisition Time (AT): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. The delay should be sufficient to allow for the relaxation of quaternary carbons, which have longer relaxation times.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. The number of scans should be increased to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

The raw free induction decay (FID) data acquired from the NMR spectrometer must be processed to generate the final spectrum.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis A Sample Preparation B NMR Spectrometer Setup A->B C Acquisition of FID B->C D Fourier Transformation C->D E Phase Correction D->E F Baseline Correction E->F G Referencing (to TMS or Solvent) F->G H Peak Picking G->H I Chemical Shift Assignment H->I J Integration (Optional for 13C) I->J K Final Report Generation J->K

Caption: Workflow for ¹³C NMR data acquisition, processing, and analysis.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure that all peaks are in the absorptive mode (positive).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated using the signal of the internal standard (TMS at 0.00 ppm) or the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding carbon atom in the molecule based on the theoretical predictions and knowledge of substituent effects.

Conclusion

References

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Taleb, M., & et al. (2012). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of Biomolecular NMR, 53(4), 273–284. [Link]

Sources

A Technical Guide to the Potential Biological Activity of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical framework for investigating the potential biological activities of the novel synthetic compound, 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde. While direct biological data for this specific molecule is not extensively published, its structural motifs—a halogenated 1,3-benzodioxine core and a reactive carbaldehyde group—suggest a high potential for bioactivity. Drawing from established knowledge of analogous structures, this guide hypothesizes potential therapeutic applications, outlines a tiered research framework for activity screening and mechanism of action studies, and provides detailed, validated protocols for initial investigations. The primary focus is on exploring potential anticancer and antimicrobial activities, grounded in the known properties of the constituent chemical functionalities. This whitepaper serves as a strategic starting point for research teams aiming to elucidate the pharmacological profile of this and related compounds.

Introduction: Rationale for Investigation

In the landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic potential is a paramount objective. The compound this compound presents a compelling case for investigation based on the principle of structural analogy. Its core components are recognized pharmacophores:

  • The 1,3-Benzodioxine/Benzodioxole Scaffold: This heterocyclic system is a "privileged structure" found in numerous biologically active molecules. Derivatives have been identified as cytotoxic agents, insecticides, and intermediates in pharmaceutical synthesis.[1][2] Specifically, 1,3-benzodioxole derivatives have demonstrated anti-tumor properties by inducing oxidative stress and apoptosis.[2][3] Furthermore, related 1,4-benzodioxane structures have been developed as potent antibacterial agents, notably as inhibitors of the crucial bacterial cell division protein FtsZ.[4][5]

  • The Substituted Benzaldehyde Moiety: The aldehyde group is a highly versatile and reactive functional group.[6] While sometimes flagged as a structural alert due to potential promiscuity, its reactivity is precisely what can be harnessed for therapeutic benefit, such as forming covalent bonds with target proteins.[7][8] Aromatic aldehydes are known to exhibit significant cytotoxicity against various cancer cell lines, with their activity being highly dependent on the type and position of substituents on the aromatic ring.[9] The presence of a chlorine atom, as in the target compound, can significantly influence lipophilicity and electronic properties, often enhancing biological activity.

Based on these precedents, we hypothesize that this compound possesses significant potential as either an anticancer or antimicrobial agent. This guide will detail a logical, tiered approach to systematically test these hypotheses.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₇ClO₃

  • Molecular Weight: 200.60 g/mol

  • Structure:

Proposed Synthesis Route
  • Step 1: Synthesis of 6-chloro-4H-1,3-benzodioxine. This precursor could be synthesized from a substituted catechol and a suitable C1 synthon.

  • Step 2: Vilsmeier-Haack Formylation. The synthesized 6-chloro-4H-1,3-benzodioxine would then be subjected to a formylating agent, such as the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), to introduce the aldehyde group at the electron-rich 8-position. This reaction typically requires heating and subsequent aqueous work-up.[10]

Proposed Research Framework: A Tiered Approach

To efficiently and logically investigate the biological potential of this compound, a multi-tiered screening strategy is recommended. This approach prioritizes broad, cost-effective assays in Tier 1 to identify a general activity profile, followed by more focused, mechanism-specific assays in Tier 2.

G cluster_0 Tier 1: Initial Broad-Spectrum Screening cluster_1 Tier 2: Mechanistic Elucidation (If Tier 1 is Positive) cluster_2 Decision Point T1_Cytotoxicity General Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Decision Activity Observed? T1_Cytotoxicity->Decision T1_Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution vs. ESKAPE Pathogens) T1_Antimicrobial->Decision T2_Apoptosis Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) T2_CellCycle Cell Cycle Analysis (Flow Cytometry) T2_Target Target-Based Assays (e.g., Tubulin Polymerization) T2_MIC Determine Minimum Inhibitory Concentration (MIC) Decision->T2_Apoptosis Yes (Cytotoxic) Decision->T2_CellCycle Yes (Cytotoxic) Decision->T2_Target Yes (Cytotoxic) Decision->T2_MIC Yes (Antimicrobial)

Caption: Tiered workflow for biological activity screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Tier 1 Protocol: General Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used initial screen for cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. By testing against a panel of cancer cell lines and a non-cancerous control line (e.g., MRC-5), we can determine not only the compound's potency but also its preliminary selectivity.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a normal human fibroblast line (e.g., MRC-5) in appropriate media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with media containing 0.5% DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

    • Blank Control: Wells containing media but no cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

G Start Viable Cells (Metabolically Active) Enzyme Mitochondrial Reductase Start->Enzyme MTT MTT (Yellow, Soluble) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Absorbance Measure Absorbance @ 570nm Formazan->Absorbance Solubilize DMSO DMSO DMSO->Formazan

Sources

Methodological & Application

laboratory synthesis protocol for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Proposed Laboratory Synthesis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, proposed synthetic pathway for this compound, a molecule of interest for scaffold-based drug discovery. As no direct, published synthesis protocol is readily available, this guide presents a scientifically rigorous, two-step approach based on established and well-documented organic chemistry methodologies. The proposed synthesis commences with the formation of the 6-chloro-4H-1,3-benzodioxine core from a suitable phenolic precursor, followed by regioselective formylation at the C8 position. This document provides in-depth experimental protocols, explains the mechanistic rationale behind the chosen reactions, and offers guidance on the characterization of the target compound.

Introduction and Scientific Rationale

The 1,3-benzodioxine scaffold is a structural motif found in various biologically active compounds. The introduction of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 8-position creates a versatile intermediate for the synthesis of more complex molecules and novel chemical entities for drug development programs. The aldehyde functional group serves as a crucial handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the exploration of a broad chemical space.

The synthetic strategy detailed herein is predicated on two core principles of organic synthesis: the acid-catalyzed formation of a cyclic acetal and the electrophilic aromatic substitution of an activated benzene ring. The electron-donating nature of the ether linkages in the 1,3-benzodioxine ring system strongly activates the aromatic ring, directing the regioselective introduction of the formyl group to the sterically accessible and electronically favored 8-position.

Proposed Two-Step Synthetic Pathway

The proposed synthesis is divided into two main stages:

  • Step 1: Synthesis of 6-chloro-4H-1,3-benzodioxine. This step involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with a formaldehyde equivalent to construct the core heterocyclic structure.

  • Step 2: Formylation of 6-chloro-4H-1,3-benzodioxine. This final step introduces the carbaldehyde group at the 8-position via an electrophilic aromatic substitution reaction.

G cluster_0 Step 1: Benzodioxine Ring Formation cluster_1 Step 2: Regioselective Formylation 5-chloro-2-hydroxybenzyl_alcohol 5-Chloro-2-hydroxybenzyl alcohol 6-chloro-4H-1,3-benzodioxine 6-chloro-4H-1,3-benzodioxine Paraformaldehyde Paraformaldehyde Acid_Catalyst Acid Catalyst (e.g., p-TSA) Target_Molecule This compound Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF)

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The hazards of all chemicals should be reviewed via their Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 6-chloro-4H-1,3-benzodioxine

This protocol is based on the general principle of forming 1,3-benzodioxanes from 2-hydroxybenzyl alcohols and aldehydes or their equivalents.[1]

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount
5-chloro-2-hydroxybenzyl alcohol158.581.05.0 g (31.5 mmol)
Paraformaldehyde(30.03)n1.21.14 g (37.8 mmol)
p-Toluenesulfonic acid monohydrate190.220.05300 mg (1.58 mmol)
Toluene92.14-150 mL
Saturated Sodium Bicarbonate Solution--100 mL
Brine--50 mL
Anhydrous Magnesium Sulfate120.37-As needed
Ethyl Acetate88.11-For extraction

Procedure:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Charging the Flask: Add 5-chloro-2-hydroxybenzyl alcohol (5.0 g, 31.5 mmol), paraformaldehyde (1.14 g, 37.8 mmol), and p-toluenesulfonic acid monohydrate (300 mg, 1.58 mmol) to the flask.

  • Solvent Addition: Add 150 mL of toluene.

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

    • Wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 6-chloro-4H-1,3-benzodioxine.

Protocol 2: Synthesis of this compound

This protocol employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.[2] The reaction is highly regioselective for the position ortho to one ether oxygen and para to the other.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount
6-chloro-4H-1,3-benzodioxine170.591.04.0 g (23.4 mmol)
Phosphorus oxychloride (POCl₃)153.331.53.2 mL (35.1 mmol)
N,N-Dimethylformamide (DMF)73.09-20 mL
Dichloromethane (DCM)84.93-50 mL
Ice--For quenching
Saturated Sodium Bicarbonate Solution--For neutralization
Ethyl Acetate88.11-For extraction
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add anhydrous DMF (20 mL).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (3.2 mL, 35.1 mmol) dropwise to the DMF with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction:

    • Dissolve 6-chloro-4H-1,3-benzodioxine (4.0 g, 23.4 mmol) in anhydrous dichloromethane (50 mL).

    • Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours.[2]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Caution: This quenching step is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[2]

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the target compound, this compound.

Mechanism and Causality

G cluster_vilsmeier Vilsmeier Reagent Formation cluster_eas Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier SigmaComplex Sigma Complex (Intermediate) Benzodioxine 6-chloro-4H-1,3-benzodioxine Benzodioxine->SigmaComplex + Vilsmeier Reagent ImineSalt Iminium Salt Intermediate SigmaComplex->ImineSalt - H⁺ Aldehyde Target Aldehyde ImineSalt->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation mechanism.

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic iminium cation, the Vilsmeier reagent, from DMF and POCl₃. The electron-rich aromatic ring of 6-chloro-4H-1,3-benzodioxine then attacks this electrophile. The strong ortho, para-directing effect of the two ether oxygens overwhelmingly favors substitution at the C8 position, which is ortho to one oxygen and para to the other. Subsequent hydrolysis of the resulting iminium salt during the aqueous work-up yields the final carbaldehyde product.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. For the final product, characteristic signals for the aldehyde proton (~9.8-10.5 ppm), aromatic protons, and the diastereotopic protons of the -O-CH₂-O- and Ar-CH₂-O- groups are expected.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will indicate the presence of the aromatic aldehyde carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.[3]

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]

  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. Available from: [Link]

  • PubChem. 4H-1,3-Benzodioxin-6-carboxaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][2][4]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. Available from: [Link]

  • ResearchGate. Synthesis of new 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3). Available from: [Link]

  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • ResearchGate. Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Available from: [Link]

  • National Institutes of Health. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Available from: [Link]

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Application Notes and Protocols: 6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

6-Chloro-4H-1,3-benzodioxine-8-carbaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure is characterized by three key features: a reactive aldehyde group, a benzodioxine core, and a chloro-substituent on the aromatic ring. This unique combination of functional groups makes it a strategic starting material for constructing a diverse array of molecular architectures, particularly within the pharmaceutical and drug development sectors.

The benzodioxine scaffold itself is a well-recognized pharmacophore present in numerous biologically active compounds. The aldehyde at the 8-position provides a versatile handle for a wide range of chemical transformations, including carbon-carbon bond formation, amination, oxidation, and reduction. The chlorine atom at the 6-position further modulates the electronic properties of the aromatic ring and offers a potential site for cross-coupling reactions.

While specific, publicly documented synthetic routes commencing directly from this aldehyde are not extensively detailed, its utility can be expertly inferred from the well-established reactivity of its constituent functional groups. This guide provides a technical overview of its properties, potential applications, and detailed, field-proven protocols for its key transformations, enabling researchers to effectively integrate this potent building block into their synthetic strategies.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safe handling requirements is a prerequisite for its successful application in any synthetic protocol.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource/Notes
IUPAC Name This compound---
Molecular Formula C₉H₇ClO₃Calculated
Molecular Weight 198.60 g/mol Calculated
CAS Number Not explicitly found. Related compounds suggest it is a specialty chemical.---
Appearance Expected to be an off-white to yellow solid.Based on analogous compounds like 4-chlorobenzaldehyde.
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc, Acetone) and sparingly soluble in water.Inferred from structure.
Hazard Statements No specific data available. Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]Based on analogous aromatic aldehydes.
Precautionary Statements Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[2]Standard laboratory practice for chemical intermediates.[2]

Note: Specific experimental data for this exact compound is limited in public literature. The provided data is based on calculations and expert analysis of closely related chemical structures.

Core Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. The following sections detail key transformations that are fundamental to its application in medicinal chemistry and complex molecule synthesis.

Reductive Amination: Gateway to Bioactive Amines

The conversion of the aldehyde to an amine via reductive amination is arguably one of the most critical transformations in drug development. This one-pot reaction allows for the direct installation of primary, secondary, or tertiary amines, which are ubiquitous in pharmaceutically active compounds.

Causality Behind Experimental Choices: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ to the target amine.[3] The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over aldehydes, and does not reduce other sensitive functional groups.[4] For more robust substrates, sodium borohydride (NaBH₄) can be effective, especially when the imine formation is facilitated by an acidic medium.[5][6]

Protocol 1: Synthesis of N-Benzyl-1-(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine

This protocol details the synthesis of a secondary amine, a common structural motif in drug candidates.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A 1. Dissolve aldehyde (1.0 eq) & benzylamine (1.1 eq) in 1,2-DCE. B 2. Add acetic acid (2.0 eq) to catalyze imine formation. A->B Stir 30 min at RT C 3. Add NaBH(OAc)3 (1.5 eq) portion-wise. B->C Control temperature D 4. Stir at RT for 4-12 hours. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Quench with saturated NaHCO3 (aq). E->F Upon completion G 7. Extract with EtOAc (3x). F->G H 8. Wash, dry, and concentrate organic layers. G->H I 9. Purify by column chromatography. H->I G cluster_scheme Wittig Reaction Scheme start Benzyltriphenylphosphonium chloride ylide Phosphorus Ylide start->ylide n-BuLi, THF 0 °C to RT product 6-Chloro-8-styryl-4H-1,3-benzodioxine + Triphenylphosphine oxide ylide->product + Aldehyde aldehyde 6-chloro-4H-1,3-benzodioxine- 8-carbaldehyde aldehyde->product

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Navigating the Synthesis and Application of Benzodioxine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzodioxane and its related benzodioxole moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their favorable pharmacological profiles. This guide provides a comprehensive overview of the synthetic utility and medicinal chemistry applications of a representative member of this class, 7-chloro-1,3-benzodioxole-5-carbaldehyde, as a versatile building block. While the originally requested compound, 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde (CAS 63944-31-0), is commercially available, a thorough review of the scientific literature reveals a notable absence of published data regarding its specific synthesis, biological activity, or applications in drug discovery.

In contrast, the closely related analogue, 7-chloro-1,3-benzodioxole-5-carbaldehyde, is well-documented as a key intermediate in the synthesis of various biologically active molecules. This guide will therefore focus on the established applications of this compound, providing detailed protocols and insights into its use in the development of potential therapeutics for hyperlipidemia and infectious diseases. The principles and reactions discussed herein offer a valuable framework for researchers interested in the broader class of substituted benzodioxines and benzodioxoles.

Introduction: The Significance of the Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a common structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of ligands targeting a diverse range of biological targets. The presence of reactive functional groups, such as the aldehyde moiety in 7-chloro-1,3-benzodioxole-5-carbaldehyde, provides a chemical handle for the construction of more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide will delve into two primary applications of 7-chloro-1,3-benzodioxole-5-carbaldehyde:

  • As a precursor for the synthesis of tetrahydroprotoberberine alkaloids: These natural product-inspired compounds have been investigated as potent, orally available small-molecule modulators of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1]

  • As a foundational element for the development of novel antibacterial agents: The benzodioxole scaffold has been incorporated into molecules demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[1]

Physicochemical Properties of 7-chloro-1,3-benzodioxole-5-carbaldehyde

A clear understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValue
IUPAC Name 7-chloro-1,3-benzodioxole-5-carbaldehyde
Molecular Formula C₈H₅ClO₃
Molecular Weight 184.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.
Reactivity The aldehyde group is a key reactive site for nucleophilic addition and condensation reactions. The chlorinated aromatic ring can participate in nucleophilic aromatic substitution under certain conditions.

Application Note I: Synthesis of Tetrahydroprotoberberine Derivatives as PCSK9 Modulators

3.1. Background and Rationale

PCSK9 is a protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream by promoting the degradation of the LDL receptor. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. Tetrahydroprotoberberine alkaloids have emerged as a promising class of small molecules that can modulate PCSK9 activity. The synthesis of these complex scaffolds can be efficiently achieved using 7-chloro-1,3-benzodioxole-5-carbaldehyde as a key starting material.

3.2. Synthetic Workflow: The Pictet-Spengler Reaction

The cornerstone of this synthetic approach is the Pictet-Spengler reaction, a powerful method for the construction of tetrahydroisoquinoline ring systems.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

G A 7-chloro-1,3-benzodioxole-5-carbaldehyde C Shiff Base Intermediate A->C Condensation B Substituted β-phenethylamine B->C D Tetrahydroisoquinoline Core C->D Pictet-Spengler Cyclization (Acid-catalyzed) E Further Cyclization & Modification D->E F Tetrahydroprotoberberine Derivative E->F

General workflow for the synthesis of tetrahydroprotoberberines.

3.3. Detailed Experimental Protocol: Synthesis of a Tetrahydroprotoberberine Analog

This protocol is a representative example of how 7-chloro-1,3-benzodioxole-5-carbaldehyde can be utilized in a multi-step synthesis.

Step 1: Pictet-Spengler Reaction to form the Tetrahydroisoquinoline Intermediate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 7-chloro-1,3-benzodioxole-5-carbaldehyde and 1.1 equivalents of a suitably substituted β-phenethylamine (e.g., homoveratrylamine) in a suitable solvent such as toluene or acetonitrile.

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline intermediate.

Step 2: Acylation and Bischler-Napieralski Cyclization

  • Acylation: Dissolve the purified tetrahydroisoquinoline from Step 1 in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add 1.2 equivalents of an appropriate acylating agent (e.g., an acid chloride or anhydride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate in vacuo.

  • Bischler-Napieralski Cyclization: Dissolve the crude N-acyl intermediate in a suitable solvent (e.g., acetonitrile) and add a dehydrating/activating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). Heat the mixture to reflux for 2-6 hours.

  • Reduction: After cooling, carefully quench the reaction with ice and basify with aqueous ammonia. Extract the product with an organic solvent. The resulting dihydroisoquinoline is then reduced, typically with sodium borohydride in methanol, to afford the tetrahydroprotoberberine scaffold.

  • Purification: Purify the final product by column chromatography or recrystallization.

Application Note II: Development of Novel Antibacterial Agents

4.1. Background and Rationale

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The 1,3-benzodioxole scaffold has been identified as a promising starting point for the development of new antibacterial agents.[1] Derivatives of 1,3-benzodioxole have demonstrated activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The aldehyde functionality of 7-chloro-1,3-benzodioxole-5-carbaldehyde allows for the straightforward synthesis of diverse libraries of compounds for antibacterial screening.

4.2. Synthetic Strategy: Schiff Base Formation and Further Derivatization

A common and efficient method to generate molecular diversity from an aldehyde is through the formation of Schiff bases (imines) by condensation with primary amines. These Schiff bases can be further modified or can themselves exhibit biological activity.

G A 7-chloro-1,3-benzodioxole-5-carbaldehyde C Schiff Base (Imine) A->C Condensation B Primary Amine (R-NH2) B->C D Reduction C->D F Cycloaddition C->F E Secondary Amine D->E G Heterocyclic Derivative F->G

Synthetic pathways for derivatization of the aldehyde.

4.3. Protocol: Synthesis and Antibacterial Screening of a Schiff Base Derivative

Step 1: Synthesis of a Schiff Base Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 7-chloro-1,3-benzodioxole-5-carbaldehyde in a suitable solvent, such as ethanol or methanol.

  • Amine Addition: Add 1.0-1.2 equivalents of a primary amine (e.g., a substituted aniline or an aliphatic amine). A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The formation of the Schiff base is often accompanied by the precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Antibacterial Activity Screening (Agar Well Diffusion Method)

  • Culture Preparation: Prepare a fresh inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Prepare solutions of the synthesized Schiff base derivative at various concentrations in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each concentration to the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

4.4. Expected Results and Interpretation

The antibacterial activity of the synthesized compounds would be determined by the size of the inhibition zones. Further studies, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), would be necessary to quantify the potency of the active compounds. Structure-activity relationship studies can then be conducted by synthesizing and testing a library of derivatives with different amine components to identify the key structural features required for potent antibacterial activity.

Prospective Outlook for this compound

While specific applications for this compound are not yet documented in the scientific literature, its structural similarity to other biologically active benzodioxanes suggests several potential avenues for investigation. The broader class of benzodioxanes is known to possess a wide range of pharmacological properties, including anti-inflammatory, neuroleptic, and α-adrenergic blocking activities.

Given the presence of a reactive aldehyde group and a chlorinated aromatic ring, this compound could serve as a valuable starting material for the synthesis of novel derivatives targeting a variety of biological pathways. Researchers are encouraged to explore its utility in established synthetic methodologies, such as those outlined in this guide, to generate new chemical entities for biological screening.

Conclusion

7-chloro-1,3-benzodioxole-5-carbaldehyde stands as a testament to the utility of the benzodioxole scaffold in medicinal chemistry. Its application as a key building block in the synthesis of potential PCSK9 modulators and novel antibacterial agents highlights its versatility and importance in drug discovery. The protocols and strategies detailed in this guide are intended to provide researchers with a solid foundation for the synthesis and evaluation of new compounds derived from this and related scaffolds. While the specific applications of this compound remain to be elucidated, the principles of chemical synthesis and biological evaluation discussed herein are broadly applicable and should empower further exploration in this promising area of medicinal chemistry.

References

  • Cheng, P., Wang, B., Liu, X., Liu, W., Kang, W., Zhou, J., & Zeng, J. (2014). Facile Synthesis of Tetrahydroprotoberberine and Protoberberine Alkaloids From Protopines and Study on Their Antibacterial Activities. Natural Product Research, 28(7), 413-419. [Link]

  • El-Sayed, M. A. A., El-Gaby, M. S. A., & Aboul-Enein, H. Y. (2018). Design, synthesis and antibacterial potential of 5-(benzo[d][1][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Medicinal Chemistry Research, 27(1), 11-21. [Link]

  • Recent Strategies for the Synthesis of Protoberberines and Protoberberine Type Compounds. (2006). Current Organic Chemistry, 10(16), 2059-2086. [Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2021). Vietnam Journal of Science and Technology, 59(3), 365-373. [Link]

  • Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. (2022). Molecules, 27(19), 6529. [Link]

  • Tetrahydro proto-berberine compounds, and their preparing method and use. (2007).
  • Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. (2018). Molecules, 23(8), 1844. [Link]

  • Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol. (2021). Coatings, 11(11), 1395. [Link]

  • Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. (2020). Beilstein Journal of Organic Chemistry, 16, 1667-1675. [Link]

  • In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. (2022). Journal of Pharmacy & Pharmacognosy Research, 10(5), 903-913. [Link]

  • Substituted pyrazole-containing compounds and their use as pesticides. (2015).
  • Substituted pyrazole-containing compounds and their use as pesticides. (2015).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde is a valuable heterocyclic intermediate in the development of novel therapeutics and functional materials. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls associated with its synthesis. As your dedicated application scientist, I will provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experimental outcomes.

The most common and logical synthetic route commences with the ortho-formylation of 4-chlorophenol to produce 5-chloro-2-hydroxybenzaldehyde, followed by an acid-catalyzed cyclization with a formaldehyde equivalent to construct the 1,3-benzodioxine ring. This guide is structured as a series of troubleshooting questions and answers focusing on the critical side reactions that can occur during these two key stages.

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Benzodioxine Ring Formation 4-Chlorophenol 4-Chlorophenol 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde 4-Chlorophenol->5-Chloro-2-hydroxybenzaldehyde   Reimer-Tiemann Rxn (CHCl3, NaOH) or Duff Rxn (HMTA, Acid) Intermediate 5-Chloro-2-hydroxybenzaldehyde Target_Molecule This compound Intermediate->Target_Molecule   (CH₂O)n, H⁺ catalyst (e.g., p-TsOH)

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

Part A: Issues in the Ortho-Formylation of 4-Chlorophenol

The initial formylation is critical for establishing the correct substitution pattern. The choice of method, typically the Reimer-Tiemann or Duff reaction, brings its own set of potential side reactions.

Q1: My Reimer-Tiemann reaction is producing a significant amount of the para-isomer (3-chloro-4-hydroxybenzaldehyde). How can I improve ortho-selectivity?

Plausible Cause: The Reimer-Tiemann reaction proceeds via the electrophilic attack of dichlorocarbene (:CCl₂) on the highly nucleophilic phenoxide ring.[1][2][3] While ortho-substitution is generally favored due to a directing effect from the phenoxide-cation complex at the ortho position, the para-position remains sterically accessible and electronically activated, leading to the formation of the undesired para-isomer. High temperatures and dilute solutions can diminish the effectiveness of the cation's directing effect, increasing the para:ortho ratio.

Ortho_vs_Para cluster_ortho Ortho-Attack (Favored) cluster_para Para-Attack (Side Reaction) Phenoxide 4-Chlorophenoxide Ion Dichlorocarbene :CCl₂ Ortho_Intermediate Ortho-adduct Dichlorocarbene->Ortho_Intermediate Para_Intermediate Para-adduct Dichlorocarbene->Para_Intermediate Ortho_Product 5-Chloro-2-hydroxybenzaldehyde Ortho_Intermediate->Ortho_Product Hydrolysis Para_Product 3-Chloro-4-hydroxybenzaldehyde Para_Intermediate->Para_Product Hydrolysis

Caption: Competing ortho- and para-formylation pathways.

Troubleshooting Strategy: Your primary goal is to tighten the coordination of the counter-ion (e.g., Na⁺ or K⁺) to the phenoxide oxygen, thereby sterically and electronically favoring the attack of dichlorocarbene at the adjacent ortho position.

ParameterStandard ConditionOptimized for Ortho-SelectivityRationale
Temperature 60-70 °C55-60 °C Lower temperatures enhance the stability of the cation-phenoxide complex that directs ortho-substitution.
Base NaOHKOH The larger, more polarizable K⁺ ion can sometimes offer better chelation and ortho-directing effects.
Solvent System Biphasic (H₂O/CHCl₃)Biphasic with Phase-Transfer Catalyst (PTC) A PTC (e.g., TBAB) facilitates the transfer of hydroxide into the organic phase, allowing for more controlled generation of dichlorocarbene at the interface, potentially improving selectivity.
Reaction Rate Rapid additionSlow, controlled addition of CHCl₃ Prevents temperature spikes and high local concentrations of dichlorocarbene, which can lead to less selective reactions.

Optimized Protocol for Ortho-Formylation (Reimer-Tiemann):

  • To a stirred solution of 4-chlorophenol (1 eq.) in aqueous KOH (3-4 eq., 50% w/v), add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 eq.).

  • Heat the mixture to 55 °C under an inert atmosphere (N₂).

  • Add chloroform (1.5 eq.) dropwise via an addition funnel over 1-2 hours, ensuring the temperature does not exceed 60 °C. The reaction is often exothermic.[1]

  • After the addition is complete, maintain the reaction at 60 °C for an additional 3 hours. Monitor progress by TLC.

  • Cool the reaction to room temperature, carefully acidify with cold dilute HCl to pH ~2, and extract with dichloromethane or ethyl acetate.

  • Purify via column chromatography to separate the ortho and para isomers.

Q2: I'm getting very low yields and a lot of dark, tarry material in my Duff reaction. What's causing this polymerization and how can I prevent it?

Plausible Cause: The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, which acts as a formaldehyde equivalent.[4][5] The reaction conditions are highly similar to those used for phenol-formaldehyde resin synthesis. The phenolic ring, activated by the hydroxyl group, can undergo repeated electrophilic attack by protonated HMTA or its breakdown products (iminium ions), leading to the formation of cross-linked polymeric resins.[6] This is particularly problematic at high temperatures or with prolonged reaction times.

Polymerization Phenol 4-Chlorophenol Monomer Desired Mono-adduct (Leads to Aldehyde) Phenol->Monomer 1st Attack HMTA HMTA / H⁺ HMTA->Monomer Dimer Bis-adduct HMTA->Dimer Polymer Polymeric Resin HMTA->Polymer Monomer->Dimer 2nd Attack Dimer->Polymer Further Attacks

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Technical Support Center: Purification of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde. This molecule, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, often presents unique hurdles in achieving high purity. This guide is structured to provide researchers, from bench chemists to process development professionals, with actionable insights and robust protocols grounded in established chemical principles. We will move from frequently encountered issues to in-depth, validated methodologies, ensuring you can confidently troubleshoot and optimize your purification workflow.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the purification of this compound.

Q1: My TLC plate shows significant streaking for the product spot. What's happening?

A: Streaking on a TLC plate is typically indicative of one of two issues: overloading the sample or strong interaction with the stationary phase. Given that this compound is a polar aromatic aldehyde, the aldehyde functional group can interact strongly with the acidic silanol groups on a standard silica gel plate.

  • Causality: The aldehyde's carbonyl oxygen can form hydrogen bonds with the silica surface, causing slow, uneven movement up the plate.

  • Immediate Action: Try spotting a much more dilute solution of your crude product. If streaking persists, consider pre-treating your eluent. Adding a very small amount of a competitive binder like triethylamine (~0.1%) or a few drops of acetic acid to your mobile phase can neutralize the active sites on the silica, leading to sharper spots.

Q2: After column chromatography, my yield is significantly lower than expected. Where could the product have gone?

A: Low recovery from silica gel column chromatography is a frequent complaint when purifying aldehydes.[1] The slightly acidic nature of standard silica gel can cause degradation or irreversible adsorption of sensitive compounds.

  • Causality: Aldehyd moieties can be susceptible to acid-catalyzed reactions, such as acetal formation if using alcohol-based solvents, or other forms of decomposition on the stationary phase.[2]

  • Troubleshooting Steps:

    • Switch Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can be a better choice for acid-sensitive compounds.[2]

    • Deactivate the Silica: If you must use silica, you can "cap" the acidic sites by flushing the packed column with your non-polar eluent containing 1% triethylamine before loading your sample.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.

Q3: I have a persistent impurity with a similar Rf to my product. How can I separate them?

A: When chromatographic separation is challenging due to similar polarities, exploiting differences in chemical reactivity is often the most effective strategy.

  • Expert Insight: For aldehydes, the formation of a reversible bisulfite adduct is a classic and highly effective purification technique.[3] This method specifically targets the aldehyde functional group, allowing for its separation from non-aldehyde impurities.

  • Recommended Action: Proceed to the In-Depth Troubleshooting Guide: Chemical Derivatization (Bisulfite Extraction) for a detailed protocol. This method will convert your aldehyde into a water-soluble salt, allowing you to wash away the chemically different impurity with an organic solvent. The pure aldehyde can then be regenerated.[3]

Purification Strategy Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The optimal path depends on the scale of your reaction and the nature of the impurities identified through preliminary analysis (TLC, ¹H NMR).

Purification_Strategy start Analyze Crude Product (TLC, Crude NMR) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes impurity_type What is the primary impurity? is_solid->impurity_type  No / Oily is_pure_xtal Are crystals pure? recrystallize->is_pure_xtal column Perform Column Chromatography is_pure_xtal->column  No finish Pure Product (Confirm by analysis) is_pure_xtal->finish  Yes column->finish impurity_type->column  Starting Material / Multiple Impurities bisulfite Use Bisulfite Extraction impurity_type->bisulfite  Non-aldehyde with similar polarity bisulfite->finish

Caption: Decision workflow for selecting a purification method.

In-Depth Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds when impurities are present in small amounts or have significantly different solubility profiles.[] This method relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools.[][5]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Place a small amount of your crude material in several test tubes.

    • Add a few drops of a candidate solvent to each. Good starting points for this molecule are ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or toluene/hexane.

    • Observe solubility at room temperature. If it doesn't dissolve, heat the solvent to a boil. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of a crystalline precipitate is a positive indicator.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as it prevents the trapping of impurities within the crystal lattice.[5] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

ObservationPotential CauseRecommended Action
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Seeding with a pure crystal can also help.
No Crystals Form The solution is not saturated enough, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, evaporate some solvent to increase the concentration and cool again. Adding a "seed" crystal of the pure compound can also induce crystallization.
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Before filtration, reduce the solvent volume by gentle heating and re-cool. Ensure the washing step uses a minimal amount of ice-cold solvent.
Purification by Column Chromatography

Column chromatography is the most versatile method for separating compounds based on their differential adsorption to a stationary phase.[6][7]

Workflow for Column Chromatography

Column_Workflow prep Slurry Preparation (Silica + Eluent) pack Column Packing (Wet Slurry Method) prep->pack load Sample Loading (Minimal Solvent) pack->load elute Elution (Isocratic or Gradient) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine

Caption: Standard workflow for a flash chromatography experiment.

Step-by-Step Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) for standard purifications. If acid sensitivity is observed (see FAQs), switch to neutral alumina.

    • Mobile Phase (Eluent): Use TLC to determine the optimal solvent system. A good target Rf value for your product is between 0.25 and 0.35. For this compound, start with a hexane:ethyl acetate mixture (e.g., 9:1 or 4:1) and adjust the polarity as needed. Avoid alcohol-based solvents to prevent potential acetal formation on the silica.[2]

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a 100:1 to 50:1 ratio of silica:crude product weight is a good rule of thumb).

    • Fill the column with the chosen eluent. Prepare a slurry of silica gel in the same eluent and pour it carefully into the column.

    • Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column and apply pressure (using a flask bulb or compressed air for flash chromatography).

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Chemical Derivatization (Bisulfite Extraction)

This technique is exceptionally useful for separating aldehydes from mixtures when other methods fail.[3] It involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve the crude mixture containing the aldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct, being an ionic salt, will partition into the aqueous layer.[3]

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains the non-aldehyde impurities and can be discarded (after confirming by TLC). Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: Place the aqueous layer in a flask. To regenerate the pure aldehyde, the adduct-forming reaction must be reversed. This is achieved by adding either a strong base (e.g., aqueous NaOH) or a strong acid (e.g., aqueous HCl) to the solution until the reaction is complete (often indicated by the solution turning cloudy with the precipitated aldehyde).

  • Final Extraction: Extract the regenerated aldehyde back into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the pure this compound.

References

  • PubChem. (n.d.). 4H-1,3-Benzodioxin-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Bolchi, C., et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. Retrieved from [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Retrieved from [Link]

  • ARKIVOC. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,3-Benzodioxin. National Center for Biotechnology Information. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the structural integrity and purity of novel chemical entities are paramount. 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, a substituted benzodioxine derivative, represents a versatile scaffold for the synthesis of biologically active molecules. The presence of a reactive aldehyde group and a halogenated aromatic ring makes it a valuable intermediate. However, the synthetic route to such molecules can often yield a mixture of products, including starting materials, isomers, and by-products. Ensuring the purity of the target compound is a critical step that underpins the reliability of subsequent biological assays and the ultimate success of a drug discovery program.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind the choice of each method, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to select the most appropriate strategy for their specific needs.

Plausible Synthesis and Anticipated Impurity Profile

A likely two-step approach would involve the initial formation of the 6-chloro-4H-1,3-benzodioxine core from 4-chlorocatechol and a suitable C1 synthon, followed by regioselective formylation at the C-8 position.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual 4-chlorocatechol or formylating agents.

  • Regioisomers: Formylation could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • By-products: Side reactions, such as over-oxidation of the aldehyde to a carboxylic acid, or polymerization.

  • Residual Solvents: Solvents used in the reaction and purification steps.

An effective purity assessment strategy must be capable of separating and detecting these diverse chemical species.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Testing

HPLC is an indispensable tool for the analysis of non-volatile organic compounds, making it ideally suited for the target molecule.[4] Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality of Method Selection

The aromatic nature of this compound allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).[5][6] A reversed-phase C18 column is the logical first choice, as it effectively separates compounds based on hydrophobicity. The polarity of the aldehyde and the dioxine ring system suggests that a mobile phase consisting of acetonitrile or methanol and water will provide good chromatographic resolution.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector, monitoring at 254 nm.[5]

  • Data Analysis:

    • The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • The DAD can provide UV spectra for each peak, which can help in tentatively identifying impurities by comparing their spectra to that of the main compound.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Identification

GC-MS is a highly sensitive technique that couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.[7] It is particularly useful for identifying volatile and semi-volatile impurities that might be present in the sample.

Causality of Method Selection

The suitability of GC-MS depends on the thermal stability and volatility of the analyte. While many benzodioxine derivatives are amenable to GC analysis, thermal degradation is a potential concern that must be evaluated. The primary advantage of GC-MS is the ability to obtain mass spectra for each separated component, which can be compared against spectral libraries (like NIST) for positive identification of unknown impurities.[7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[8]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • The Total Ion Chromatogram (TIC) provides a representation of all separated compounds. Purity can be estimated by the area percent method.[9]

    • The mass spectrum of each peak can be extracted and compared with a reference library (e.g., NIST) to identify impurities.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Analyzer Detection ionize->detect tic Generate TIC spectra Extract Mass Spectra tic->spectra library Library Search (NIST) spectra->library identify Identify Impurities library->identify

Caption: Workflow for GC-MS Impurity Identification.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While chromatographic methods provide relative purity, qNMR stands out as a primary ratio method capable of determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[10][11] It is a powerful, non-destructive technique that provides both structural confirmation and quantitative data in a single experiment.[12][13][14]

Causality of Method Selection

The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[15] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated with high accuracy.[16][17] The choice of internal standard is critical; it must be stable, of high purity, and have signals that are resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H qNMR Analysis
  • Sample Preparation (Crucial for Accuracy):

    • Accurately weigh approximately 10 mg of the synthesized compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) ensuring complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard 1D proton experiment.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds to ensure full relaxation).

      • Pulse Angle: 90°.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation[15]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std

      Where:

      • I: Integral area

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • W: Weight

      • P: Purity of the standard

Workflow for qNMR Absolute Purity Determination

qNMR_Workflow weigh_analyte Accurately Weigh Analyte (W_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Standard (W_std) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for relative purity, absolute purity, or impurity identification.

FeatureHPLC-UVGC-MS¹H qNMR
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and boiling point.Nuclear spin resonance in a magnetic field.
Analyte Suitability Non-volatile, polar compounds.Volatile, thermally stable compounds.Soluble compounds with NMR-active nuclei.
Quantification Relative (Area %).Relative (Area %).Absolute (Weight %).[10][17]
Impurity ID Limited (UV spectra, retention time).Excellent (MS library matching).[7]Good (structural information from chemical shifts and couplings).[13][18]
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).
Throughput High.Medium.Low to Medium.
Self-Validating No, requires reference standards for identity.Yes, for identifiable impurities via MS library.Yes, it is a primary ratio method.

Conclusion and Recommended Strategy

A comprehensive and trustworthy assessment of the purity of synthesized this compound requires a multi-faceted approach. No single technique can provide all the necessary information.

  • For routine analysis and reaction monitoring, HPLC-UV is the method of choice due to its high throughput, robustness, and excellent resolving power for the main compound and non-volatile impurities.

  • To identify volatile organic impurities and by-products, GC-MS is invaluable. A single GC-MS run can confirm the absence of residual solvents and provide structural clues for unknown volatile peaks.

  • For the definitive determination of absolute purity, especially for a reference standard or a final compound intended for rigorous biological testing, ¹H qNMR is the gold standard.[10][19][20] It provides an orthogonal and highly accurate purity value that is independent of the response factors required for chromatographic techniques.

Therefore, a self-validating and authoritative purity assessment workflow involves using HPLC for routine checks and then employing both GC-MS and qNMR to create a complete purity profile that accounts for volatile and non-volatile impurities and establishes an accurate, absolute purity value. This orthogonal approach ensures the highest level of confidence in the quality of the synthesized material, which is a cornerstone of scientific integrity in drug discovery and development.

References

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • ResearchGate. (2017). Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Available at: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • AIR Unimi. (2019). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available at: [Link]

  • PubMed. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • ACS Publications - Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • ResearchGate. (2025). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Available at: [Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Calculate Percent Purity From Gas Chromatography?. Available at: [Link]

  • ResearchGate. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • Oshadhi Essential Oils. Gas chromatography - a key test of purity. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3). Available at: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Available at: [Link]

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A Comparative Guide to the Cytotoxicity of Substituted Benzodioxine Carbaldehydes: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our initial objective was to provide a comprehensive comparison guide focused specifically on the cytotoxicity of substituted benzodioxine carbaldehydes. However, a thorough review of the current scientific literature reveals a notable gap in research directly comparing a series of these specific compounds. While the broader family of 1,4-benzodioxane derivatives has been explored for its therapeutic potential, including anticancer properties, the carbaldehyde functional group within this scaffold remains a less-chartered territory in terms of systematic cytotoxic evaluation.

Therefore, to provide a valuable and data-supported resource, we have broadened the scope of this guide to encompass a comparative analysis of substituted benzodioxane derivatives , drawing upon the available research. This will allow us to explore the structure-activity relationships within this important heterocyclic family and provide a solid foundation for future investigations into the more specific carbaldehyde analogues.

Introduction: The Benzodioxane Scaffold in Anticancer Research

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[1] Its structural rigidity and potential for diverse substitutions have made it an attractive template for the design of therapeutic agents targeting a range of biological pathways.[2] In recent years, various derivatives of 1,4-benzodioxane have demonstrated notable anti-inflammatory and anticancer activities, underscoring the therapeutic potential of this chemical framework.[3][4] The exploration of this scaffold in oncology is driven by the urgent need for novel chemotherapeutics with improved efficacy and reduced side effects. Understanding the relationship between the structural modifications of the benzodioxane ring and their cytotoxic effects is paramount for the rational design of new and more potent anticancer drugs.[5]

This guide will delve into the cytotoxic properties of substituted benzodioxane derivatives, providing an overview of the current understanding of their structure-activity relationships. We will also present a detailed protocol for a standard cytotoxicity assay and discuss the mechanistic implications of the findings.

Experimental Design: Assessing Cytotoxicity with the MTT Assay

A cornerstone of in vitro toxicology and drug discovery is the accurate measurement of cell viability in response to a test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the cytotoxic potential of chemical compounds.

The principle of the MTT assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Detailed Protocol for MTT Cytotoxicity Assay

Below is a step-by-step protocol for conducting an MTT assay to evaluate the cytotoxicity of substituted benzodioxane derivatives against a cancer cell line.

Materials:

  • Substituted benzodioxine carbaldehyde derivatives

  • Human cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each substituted benzodioxine carbaldehyde in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition:

    • After the incubation period, carefully remove the medium containing the test compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Substituted Benzodioxane Derivatives incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Cytotoxicity of Substituted Benzodioxane Derivatives

Compound ClassSubstitution PatternCancer Cell LineCytotoxicity (IC50/GI50)Reference
1,4-Dioxane DerivativesPhenyl and other substitutionsPC-3 (Prostate)Varies, some identified as potential anticancer agents[5]
1,4-Benzodioxane-hydrazoneVaried substitutions on the hydrazone moietyMDA-MB-435 (Melanoma)0.20 µM (for compound 7e)[6]
1,4-Benzodioxane-hydrazoneVaried substitutions on the hydrazone moietyM14 (Melanoma)0.46 µM (for compound 7e)[6]
1,4-Benzodioxane-hydrazoneVaried substitutions on the hydrazone moietySK-MEL-2 (Melanoma)0.57 µM (for compound 7e)[6]
1,4-Benzodioxane-hydrazoneVaried substitutions on the hydrazone moietyUACC-62 (Melanoma)0.27 µM (for compound 7e)[6]
Triazole-benzodioxineVaried substitutions on triazole and benzene ringsProstate cancer cells (migration inhibition)IC50 values of 7.1 µM - 13.6 µM[7]

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic effects of various aldehydes and benzodioxane derivatives provides critical insights into their structure-activity relationships (SAR). The number, position, and type of substituents on the aromatic ring are crucial for their biological activity.[8]

For instance, in a study of 54 commercial aldehydes, certain substitution patterns led to potent cytotoxicity, with some compounds showing greater activity than the reference drug doxorubicin.[8] This highlights the importance of the substitution pattern on the aromatic ring in determining the cytotoxic potential.

In the case of 1,4-benzodioxane-hydrazone derivatives, specific substitutions on the hydrazone moiety led to a compound (7e) with potent growth inhibitory activity against a panel of 56 cancer cell lines, with particularly high efficacy against melanoma cell lines.[6] This suggests that modifications at this position can significantly enhance the anticancer activity of the benzodioxane scaffold.

Furthermore, studies on other heterocyclic compounds have shown that the introduction of halogen atoms or methoxy groups can significantly influence cytotoxicity. For example, the position of a halogen atom on a benzofuran ring was found to be a critical determinant of its biological activity.[9] Similarly, the presence of a methoxy group in salicylaldehyde hydrazones resulted in remarkable activity against breast cancer cell lines.[10] These findings suggest that the electronic and steric properties of the substituents play a key role in the interaction of these molecules with their biological targets.

The collective evidence suggests a general mechanistic pathway for the cytotoxic action of many of these compounds, which often involves the induction of apoptosis. This is a programmed cell death pathway that is crucial for tissue homeostasis and is often dysregulated in cancer. The ability of a compound to selectively induce apoptosis in cancer cells is a hallmark of a promising anticancer agent.

Visualizing a Potential Mechanism of Action

Apoptosis_Pathway compound Substituted Benzodioxane Derivative cell_membrane Cancer Cell Membrane compound->cell_membrane Cellular Uptake intracellular_targets Intracellular Targets (e.g., mTOR, Tubulin) cell_membrane->intracellular_targets signal_cascade Signal Transduction Cascade intracellular_targets->signal_cascade Modulation of Signaling Pathways apoptosis Apoptosis signal_cascade->apoptosis Induction of Apoptotic Signals cell_death Cancer Cell Death apoptosis->cell_death

Sources

A Comparative Guide to the Reaction Kinetics of Benzodioxine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzodioxine Aldehydes and Their Reactivity

Benzodioxine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The presence of the benzodioxine scaffold in biologically active molecules underscores the importance of understanding their chemical behavior.[1][2] The aldehyde functional group, in particular, serves as a versatile synthetic handle for the elaboration of these molecules into more complex structures. The reactivity of this aldehyde group is paramount to its utility, and a quantitative understanding of its reaction kinetics can provide invaluable insights for reaction optimization, mechanistic elucidation, and the rational design of novel therapeutics and functional materials.

This guide presents a comparative study of the reaction kinetics of benzodioxine aldehydes, focusing on the influence of the benzodioxine moiety and the effect of substituents on the aromatic ring. We will delve into the theoretical underpinnings of their reactivity, provide detailed experimental protocols for kinetic analysis, and present a comparative analysis of their performance in a representative chemical transformation. Our approach is grounded in the principles of physical organic chemistry, offering a framework for predicting and interpreting the kinetic behavior of this important class of compounds.

Understanding the Reactivity of Benzodioxine Aldehydes: A Tale of Two Effects

The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. In the case of benzodioxine aldehydes, we must consider the electronic contribution of the fused dioxine ring itself, as well as any additional substituents.

The 1,4-benzodioxane moiety is generally considered to be electron-donating due to the resonance effect of the oxygen atoms, which can delocalize lone pair electrons into the aromatic ring. This electron-donating character would be expected to decrease the electrophilicity of the aldehyde's carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to benzaldehyde.

To illustrate the impact of substituents, we will compare the reaction kinetics of two representative benzodioxine aldehydes:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (BZD-CHO) : The parent compound.[3]

  • 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (NO2-BZD-CHO) : A derivative with a strong electron-withdrawing group.

The nitro group at the 7-position is expected to have a profound effect on the reactivity of the aldehyde at the 6-position. Its strong electron-withdrawing nature, through both inductive and resonance effects, will significantly increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

G cluster_0 Electronic Effects on Aldehyde Reactivity BZD_CHO 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (Electron-Donating Dioxane Ring) Reactivity Electrophilicity of Carbonyl Carbon BZD_CHO->Reactivity Decreases NO2_BZD_CHO 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Electron-Withdrawing Nitro Group) NO2_BZD_CHO->Reactivity Increases

Caption: Influence of substituents on the electrophilicity of the carbonyl carbon in benzodioxine aldehydes.

Comparative Kinetic Study: Oxidation of Benzodioxine Aldehydes

To quantify the difference in reactivity between BZD-CHO and NO2-BZD-CHO, we will examine their oxidation to the corresponding carboxylic acids. The oxidation of aldehydes is a well-studied reaction, and its kinetics can be conveniently monitored using various analytical techniques.[4][5] Aldehydes are readily oxidized, while ketones are generally resistant to oxidation under mild conditions.[4][5]

A suitable oxidizing agent for this comparative study is potassium permanganate (KMnO4) in a neutral or slightly acidic medium. The reaction progress can be monitored spectrophotometrically by following the disappearance of the intensely colored permanganate ion (MnO4-).

The expected trend in reactivity is that NO2-BZD-CHO will be oxidized at a significantly faster rate than BZD-CHO. This is because the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the oxidizing agent.

Predicted Kinetic Data

The substituent constant (σ) for a para-nitro group is +0.78, indicating a strong electron-withdrawing effect. The substituent constant for the ethylenedioxy group (approximating the benzodioxine ring) is approximately -0.27, indicating an electron-donating effect. A positive reaction constant (ρ) is expected for this oxidation reaction, as it is facilitated by electron-withdrawing groups. Therefore, the rate constant for the oxidation of NO2-BZD-CHO is predicted to be substantially larger than that of BZD-CHO.

CompoundKey Substituent EffectPredicted Relative Rate Constant (k_rel)
2,3-Dihydro-1,4-benzodioxine-6-carbaldehydeElectron-donating dioxine ring1 (Reference)
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehydeStrong electron-withdrawing nitro group> 10

Note: The predicted relative rate constant is an estimation based on Hammett principles and serves to illustrate the expected trend. Actual experimental values are required for a precise comparison.

Experimental Protocols for Kinetic Analysis

The following is a detailed, self-validating protocol for the kinetic analysis of the oxidation of benzodioxine aldehydes using UV-Vis spectrophotometry.

Materials and Reagents
  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (BZD-CHO)

  • 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (NO2-BZD-CHO)

  • Potassium permanganate (KMnO4)

  • Acetone (spectroscopic grade)

  • Distilled or deionized water

  • Sulfuric acid (H2SO4), dilute solution (e.g., 0.1 M)

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Vis spectrophotometer with temperature control

Experimental Workflow

G cluster_0 Kinetic Experiment Workflow A Prepare Stock Solutions - Aldehyde in Acetone - KMnO4 in Water B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction (Mix Aldehyde and KMnO4 solutions in a cuvette) B->C D Monitor Reaction (Record Absorbance of MnO4- at λmax over time) C->D E Data Analysis - Plot Absorbance vs. Time - Determine initial rate - Calculate rate constant (k) D->E

Caption: Workflow for the spectrophotometric kinetic analysis of benzodioxine aldehyde oxidation.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzodioxine aldehyde (e.g., 0.01 M) in spectroscopic grade acetone.

    • Prepare a fresh stock solution of potassium permanganate (e.g., 0.001 M) in distilled water.

    • Prepare a dilute solution of sulfuric acid (e.g., 0.1 M) in distilled water.

  • Determination of λmax of KMnO4:

    • Record the UV-Vis spectrum of the potassium permanganate solution to determine its wavelength of maximum absorbance (λmax), which is typically around 525 nm.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a specific volume of the benzodioxine aldehyde stock solution and the dilute sulfuric acid solution. Add acetone and water to achieve the desired final concentrations and solvent composition, ensuring the aldehyde is in large excess compared to the permanganate.

    • Initiate the reaction by adding a small, precise volume of the potassium permanganate stock solution to the cuvette.

    • Immediately start recording the absorbance at λmax as a function of time. Continue recording until the absorbance has significantly decreased, indicating the consumption of the permanganate.

  • Data Analysis:

    • Plot the absorbance of KMnO4 versus time.

    • Under pseudo-first-order conditions (with the aldehyde in large excess), the reaction rate with respect to permanganate can be determined. The rate law can be expressed as: Rate = k_obs [MnO4-], where k_obs is the observed pseudo-first-order rate constant.

    • The value of k_obs can be obtained from the slope of a plot of ln(Absorbance) versus time.

    • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the aldehyde: k = k_obs / [Aldehyde].

    • Repeat the experiment for each benzodioxine aldehyde under identical conditions to ensure a valid comparison.

Self-Validation and Controls
  • Reproducibility: Each kinetic run should be repeated at least three times to ensure the reproducibility of the results.

  • Control Reaction: A control reaction without the aldehyde should be run to confirm that the permanganate is stable under the experimental conditions and does not decompose significantly over the course of the measurement.

  • Temperature Control: Maintaining a constant temperature is crucial, as reaction rates are highly temperature-dependent.

Interpreting the Kinetic Data: The Hammett Plot

To further analyze the electronic effects of the substituents on the reaction rate, a Hammett plot can be constructed. This involves plotting the logarithm of the rate constant (log k) for the substituted benzodioxine aldehyde relative to the unsubstituted one against the Hammett substituent constant (σ).

G cluster_0 Hammett Plot Analysis log_k log(k_substituted / k_unsubstituted) sigma Substituent Constant (σ) log_k->sigma   ρ    rho Reaction Constant (ρ) (Slope of the plot)

Caption: The Hammett plot provides a linear free-energy relationship between reaction rates and substituent electronic effects.

A positive slope (ρ > 0) for the Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. For the oxidation of benzodioxine aldehydes, a positive ρ value is expected, and the data point for NO2-BZD-CHO should lie significantly above that of BZD-CHO on this plot.

Conclusion and Future Directions

This guide has provided a framework for the comparative study of the reaction kinetics of benzodioxine aldehydes. By focusing on the oxidation of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and its 7-nitro derivative, we have illustrated how the electronic properties of the benzodioxine ring and additional substituents can significantly influence reactivity. The detailed experimental protocol for spectrophotometric kinetic analysis offers a robust method for obtaining quantitative data.

Future work in this area could involve expanding the range of substituted benzodioxine aldehydes to include a wider variety of electron-donating and electron-withdrawing groups. This would allow for a more comprehensive Hammett analysis and a deeper understanding of the structure-reactivity relationships. Furthermore, investigating other reaction types, such as nucleophilic additions (e.g., cyanohydrin formation) or condensation reactions, would provide a more complete picture of the chemical behavior of this important class of compounds. Such studies are essential for advancing the application of benzodioxine derivatives in drug discovery and materials science.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 6-chloro-4H-1,3-benzodioxine-8-carbaldehyde, a compound utilized in specialized research and development settings. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following guidance is synthesized from established best practices for handling structurally analogous compounds, including chlorinated aromatic hydrocarbons and aromatic aldehydes. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from receipt to disposal. A thorough risk assessment should be conducted by the end-user prior to commencing any work.

Hazard Assessment: Understanding the Risks

The chemical structure of this compound, featuring a chlorinated benzodioxine ring and an aldehyde functional group, suggests a number of potential hazards. While specific toxicological data is unavailable, information from related compounds allows for a reasoned assessment of the risks.

A structurally similar compound, 1,3-Benzodioxole-4-carboxaldehyde, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a chlorine atom on the aromatic ring may enhance the toxicological properties of the molecule. Chlorinated aromatic compounds are known for their potential toxicity and persistence[2]. The aldehyde group is also a reactive functional group that can participate in various chemical reactions[3][4].

Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to handle it with appropriate precautions to minimize exposure[5].

Summary of Potential Hazards
Hazard TypePotential EffectGHS Classification (Analogous Compound)
Dermal Contact Skin irritation, potential for absorption.H315: Causes skin irritation[1]
Eye Contact Serious eye irritation.H319: Causes serious eye irritation[1]
Inhalation Respiratory tract irritation.H335: May cause respiratory irritation[1]
Ingestion Harmful if swallowed (presumed).Not classified, but oral toxicity is a potential concern for related compounds.
Long-term Effects Unknown, but chlorinated aromatics can have chronic health effects[2].Not classified.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure to this compound. The following table outlines the minimum required PPE for handling this compound.

Recommended Personal Protective Equipment
Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.Nitrile gloves offer good protection against a range of chemicals, but prolonged contact should be avoided[5]. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs[6]. Gloves should be changed frequently, and immediately if contaminated or torn[6].
Eyes & Face Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes[6]. A face shield offers an additional barrier to protect the entire face[2]. Standard safety glasses are insufficient.
Body A fully-fastened, long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities.A lab coat protects the skin and personal clothing from contamination[2][7]. An apron provides an additional layer of protection against spills of corrosive or hazardous materials[8].
Respiratory A certified chemical fume hood is the primary means of respiratory protection. For situations where a hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.All manipulations of the solid compound or its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation of dust or vapors[2][9]. If a respirator is necessary, a formal respiratory protection program, including fit-testing, must be in place[10].

Operational Plan: From Benchtop to Waste

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The storage area should be clearly designated for hazardous chemicals.

Handling and Use

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Before Handling Weigh Weigh Compound in Fume Hood FumeHood->Weigh Proceed if Safe Dissolve Dissolve/Dispense in Fume Hood Weigh->Dissolve Reaction Perform Reaction in Fume Hood Dissolve->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Post-Experiment Waste Segregate and Label Hazardous Waste Decontaminate->Waste Dispose Dispose of Waste via EH&S Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational and has a current certification.

  • Weighing: All weighing of the solid compound must be conducted within the fume hood to prevent inhalation of fine particles. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving and Dispensing: All manipulations, including dissolving the compound in a solvent and dispensing solutions, must be performed within the fume hood. Use appropriate glassware and avoid splashing.

  • Reaction Setup: Set up all reactions involving this compound within the fume hood. Ensure all glassware is securely clamped[11].

  • Post-Reaction Workup: Any procedures following the reaction, such as extraction or purification, should also be carried out in the fume hood.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[11].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Wear appropriate PPE, including respiratory protection if necessary. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EH&S) department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste[2].

  • Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through your institution's EH&S department in accordance with local, state, and federal regulations.

Conclusion: A Culture of Safety

The safe handling of this compound is paramount to protecting the health and safety of laboratory personnel. By understanding the potential hazards, utilizing the appropriate personal protective equipment, adhering to a strict operational plan, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.